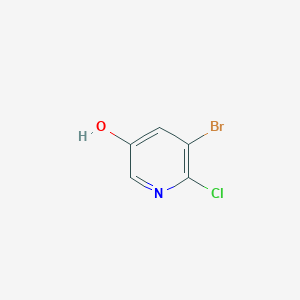

5-Bromo-6-chloropyridin-3-ol

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Chemical Sciences

Halogenated pyridine derivatives are a class of compounds that have garnered considerable attention in the chemical sciences. Their importance stems from their utility as versatile building blocks in the synthesis of a wide array of more complex molecules. nih.govresearchgate.net Specifically, halopyridines are crucial for creating pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov The presence of halogen atoms on the pyridine ring influences the molecule's electronic properties and provides reactive sites for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. acs.org The ability to selectively introduce halogens at specific positions on the pyridine ring is a key area of research, as it allows for the precise construction of target molecules with desired functionalities. nih.govresearchgate.net

The pyridine scaffold itself, an isostere of benzene, is a fundamental component in many clinically useful agents. rsc.org Its derivatives have shown a broad spectrum of biological activities, making them attractive for medicinal chemistry research. rsc.orgsciencepublishinggroup.com The introduction of halogens can enhance these biological activities and modulate the physicochemical properties of the parent pyridine molecule. acs.org

Contextualization of 5-Bromo-6-chloropyridin-3-ol within Pyridinol Chemistry

This compound is a specific example of a halogenated pyridinol, a subclass of pyridine derivatives characterized by the presence of a hydroxyl (-OH) group on the pyridine ring. The pyridinol and its tautomeric form, pyridinone, are significant scaffolds in medicinal chemistry, acting as hydrogen bond donors and acceptors. frontiersin.orgnih.gov The physicochemical properties of these scaffolds, such as polarity and lipophilicity, can be fine-tuned through various substitutions, making them valuable in drug design. frontiersin.orgnih.gov

The subject compound, with its bromine at the 5-position, chlorine at the 6-position, and a hydroxyl group at the 3-position, presents a unique combination of functional groups. The hydroxyl group can participate in hydrogen bonding, while the two different halogen atoms offer distinct reactivities for further synthetic transformations. This polysubstituted nature makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 130115-85-4 | sigmaaldrich.com |

| Molecular Formula | C₅H₃BrClNO | sigmaaldrich.com |

| Molecular Weight | 208.44 g/mol | |

| Melting Point | 173-177 °C | avantorsciences.com |

| Boiling Point | 388.6 °C (at 760 mm Hg) | avantorsciences.com |

| Flash Point | 188.824 °C | avantorsciences.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97-98% | sigmaaldrich.comvwr.com |

| Storage Temperature | 2-8°C, Inert atmosphere | sigmaaldrich.comavantorsciences.com |

Overview of Prior Academic Research on Related Pyridines

Academic research on pyridines is extensive, with a significant focus on their synthesis and application in medicinal chemistry. rsc.orgsciencepublishinggroup.com Numerous FDA-approved drugs contain the pyridine scaffold, highlighting its importance in pharmaceutical development. rsc.orgnih.gov Research has explored the synthesis of various substituted pyridines and their evaluation for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. rsc.orgfrontiersin.orgnih.gov

The halogenation of pyridines is a particularly active area of investigation. nih.govresearchgate.net Researchers have developed various methods for the selective introduction of halogen atoms onto the pyridine ring, which can be challenging due to the electronic nature of the ring. nih.govresearchgate.netresearchgate.net For instance, methods for the selective C4-halogenation and C3-halogenation have been reported. researchgate.netresearchgate.net Silyl-mediated halogen exchange reactions have also been explored as a route to functionalized pyridines. epfl.ch

In the context of medicinal chemistry, halogenated pyridines have been investigated as inhibitors of various enzymes. For example, this compound has been used as an intermediate in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors.

Research Gaps and Current Challenges in the Study of this compound

Despite the general interest in halogenated pyridines, specific and detailed academic studies focusing solely on this compound appear to be limited in the public domain. Much of the available information positions it as a synthetic intermediate.

A significant research gap is the lack of comprehensive studies on the specific reactivity of this compound. While the general reactivity of halopyridines is understood, the interplay of the bromo, chloro, and hydroxyl substituents in this particular arrangement warrants a more detailed investigation. For example, studies on the selective functionalization at the bromine versus the chlorine position would be valuable for its application in synthesis.

Another challenge is the limited availability of detailed spectroscopic and structural data in peer-reviewed literature. While basic properties are available from commercial suppliers, in-depth analyses such as single-crystal X-ray diffraction studies would provide valuable insights into its solid-state structure and intermolecular interactions.

Furthermore, while it is used as a building block for bioactive molecules, a thorough investigation of the intrinsic biological activity of this compound itself is not widely reported. Such studies could reveal new potential applications for this compound beyond its current use as a synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUROMMQAFZTGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562012 | |

| Record name | 5-Bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130115-85-4 | |

| Record name | 5-Bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 6 Chloropyridin 3 Ol

Established Preparation Methods for 5-Bromo-6-chloropyridin-3-ol

The conventional and most established method for the synthesis of this compound is a two-step process that begins with pyridin-3-ol. This process involves an initial chlorination reaction followed by a bromination step.

The first step is the chlorination of pyridin-3-ol to produce 6-chloropyridin-3-ol. This is typically achieved by treating pyridin-3-ol with a chlorinating agent such as phosphorus pentachloride (PCl₅) in a suitable solvent like toluene (B28343). The reaction is generally conducted at elevated temperatures, for instance, between 80–100°C for a duration of 4–6 hours. To ensure the reaction proceeds efficiently and to minimize the hydrolysis of the reactants and products, anhydrous conditions are maintained, often through azeotropic distillation.

The subsequent step is the bromination of the 6-chloropyridin-3-ol intermediate. This is an electrophilic aromatic substitution reaction where a bromine atom is introduced into the pyridine (B92270) ring. A common brominating agent for this step is molecular bromine (Br₂) dissolved in acetic acid. The reaction is typically carried out at a controlled temperature of 40–50°C. To enhance the regioselectivity of the bromination and direct the bromine atom specifically to the 5-position, a catalyst such as iron(III) bromide (FeBr₃) is often employed.

Table 1: Established Two-Step Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature | Duration | Product |

|---|---|---|---|---|---|---|

| 1. Chlorination | Pyridin-3-ol | Phosphorus pentachloride (PCl₅) | Toluene | 80–100°C | 4–6 hours | 6-Chloropyridin-3-ol |

| 2. Bromination | 6-Chloropyridin-3-ol | Bromine (Br₂), Iron(III) bromide (FeBr₃) | Acetic Acid | 40–50°C | - | This compound |

Novel Synthetic Routes and Reaction Pathway Elucidation

More recent synthetic strategies have focused on improving the regioselectivity of the bromination step through the use of alternative reagents and catalysts. One such approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in a polar solvent like dimethylformamide (DMF). This method offers a milder alternative to using molecular bromine.

A key innovation in achieving high regioselectivity is the use of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). The proposed mechanism for this enhanced selectivity involves the coordination of the titanium tetrachloride to the hydroxyl group of the 6-chloropyridin-3-ol substrate. This coordination directs the incoming electrophile, the bromine from NBS, to the 5-position of the pyridine ring, thus ensuring the desired isomer is the major product. This method is particularly effective for achieving high yields of the target compound with excellent regiocontrol.

Table 2: Regioselective Bromination of 6-Chloropyridin-3-ol

| Substrate | Brominating Agent | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 6-Chloropyridin-3-ol | N-bromosuccinimide (NBS) | Titanium tetrachloride (TiCl₄) | Dimethylformamide (DMF) | 25°C | This compound |

The molecule this compound is achiral and does not possess any stereocenters. Therefore, its direct synthesis does not involve any stereochemical considerations. The synthetic methods described lead to a single, achiral product.

However, it is pertinent to note that this compound is a valuable building block in the asymmetric synthesis of more complex, chiral molecules. For instance, it has been utilized in the stereoselective synthesis of biologically active compounds such as the alkaloid (+)-julifloridine. researchgate.net In such multi-step syntheses, the stereochemistry is introduced in subsequent reactions where this compound acts as a precursor. The stereochemical outcome of these later steps is controlled by the use of chiral reagents or catalysts.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are often fine-tuned include the choice of reagents, solvent, temperature, and reaction time.

In the established two-step synthesis, the use of azeotropic distillation during the chlorination step is a critical optimization to maintain anhydrous conditions and prevent yield loss due to hydrolysis. In the subsequent bromination, the use of a catalyst like FeBr₃ is a deliberate choice to enhance the regioselectivity for the 5-position.

For the more novel regioselective approaches, the choice of the Lewis acid catalyst is a significant point of optimization. While titanium tetrachloride has been shown to be effective, other Lewis acids could potentially be used to modulate the reactivity and selectivity. The reaction temperature is also a critical parameter to control. For the NBS bromination, conducting the reaction at a relatively low temperature of 25°C helps to minimize potential side reactions and the formation of over-brominated products. The monitoring of the reaction progress, often by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is another important aspect of optimization, allowing for the reaction to be stopped at the optimal time to maximize the yield of the desired product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.ma While specific studies on the application of green chemistry to the synthesis of this compound are not extensively documented, general green chemistry approaches for the synthesis of heterocyclic compounds like pyridines can be considered.

One of the key principles of green chemistry is the use of safer solvents. The established synthesis of this compound uses solvents like toluene and acetic acid. Green chemistry would encourage the exploration of alternative, more environmentally benign solvents. For some bromination reactions, aqueous media have been successfully employed, which could be a potential green alternative to be investigated for this synthesis. imist.ma

Another principle is the use of catalysis to improve reaction efficiency and reduce waste. The use of catalysts like FeBr₃ and TiCl₄ in the synthesis of this compound is already in line with this principle, as they allow for greater selectivity and potentially milder reaction conditions.

Furthermore, energy efficiency is a cornerstone of green chemistry. mdpi.com Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption in the synthesis of various heterocyclic compounds. nih.gov Exploring the use of microwave irradiation for the chlorination and bromination steps in the synthesis of this compound could lead to a more energy-efficient and rapid production method. Solvent-free reaction conditions, where the neat reactants are mixed, sometimes with a solid support, represent another green approach that could potentially be applied to this synthesis, thereby eliminating the need for solvents altogether. encyclopedia.pub

Mechanistic Investigations of Chemical Reactions Involving 5 Bromo 6 Chloropyridin 3 Ol

Reaction Mechanisms and Pathways of 5-Bromo-6-chloropyridin-3-ol

The reaction mechanisms involving this compound are diverse, primarily revolving around substitution, oxidation, and reduction reactions. Nucleophilic substitution can occur at the carbon atoms bearing the bromine or chlorine, leading to their replacement by various nucleophiles. The hydroxyl group can be oxidized to a ketone, while the halogen atoms can be removed through reduction. The specific pathway and outcome of a reaction are highly dependent on the reagents and conditions employed.

Nucleophilic and Electrophilic Substitutions on the Pyridine (B92270) Ring

The pyridine ring in this compound is electron-deficient, which generally makes it susceptible to nucleophilic attack. However, the positions of the substituents significantly influence the regioselectivity of these reactions.

Analysis of Tele-Substitution Reactions in Halogenated Pyridines

Tele-substitution is a phenomenon where the entering group attacks a position more than one atom away from the atom to which the leaving group is attached. arkat-usa.orgchem-soc.si In the context of halogenated pyridines, this can be a significant reaction pathway, especially under strong basic conditions. While specific studies on tele-substitution of this compound are not extensively documented, the principles governing such reactions in related systems are relevant. The reaction often proceeds through a complex mechanism, potentially involving the formation of pyridyne intermediates. The regioselectivity of tele-substitution is influenced by the stability of the intermediates and the electronic effects of the substituents.

Influence of Substituent Effects on Reactivity

The reactivity of the pyridine ring in this compound is a delicate balance of the electronic effects of its substituents.

Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group at the 3-position activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). youtube.com However, the pyridine nitrogen acts as a strong deactivating group, making electrophilic aromatic substitution generally difficult without harsh conditions. nih.gov

Halogen Atoms (-Br and -Cl): The bromine and chlorine atoms are electron-withdrawing through their inductive effect, deactivating the ring towards electrophilic substitution. libretexts.org Conversely, they can stabilize the intermediate in nucleophilic aromatic substitution, making the positions they occupy susceptible to attack. The relative reactivity of the C-Br and C-Cl bonds in nucleophilic substitution depends on the specific reaction conditions and the nature of the nucleophile.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring to electrophilic attack and activates it for nucleophilic attack, especially at the 2, 4, and 6 positions. youtube.com

The combined influence of these substituents results in a complex reactivity profile. For instance, the hydroxyl group's activating effect can be counteracted by the deactivating effects of the halogens and the ring nitrogen.

Hydroxyl Group Reactivity: O-Alkylation and Acylation Studies

The hydroxyl group at the 3-position of this compound is a key site for functionalization. It can readily undergo O-alkylation and O-acylation reactions.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent, typically in the presence of a base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that then attacks the alkylating agent.

O-Acylation: This process forms an ester by reacting the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base or a catalyst.

These reactions are fundamental for modifying the properties of the molecule, for example, to protect the hydroxyl group during subsequent synthetic steps or to introduce new functional moieties.

Halogen Atom Reactivity: Cross-Coupling and Reductive Dehalogenation Reactions

The bromine and chlorine atoms on the pyridine ring are versatile handles for constructing more complex molecules through various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: this compound can participate in reactions like Suzuki-Miyaura coupling. a2bchem.comnih.gov In these reactions, the carbon-halogen bond is activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with a suitable coupling partner, such as a boronic acid. The relative reactivity of the C-Br and C-Cl bonds is a key consideration for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles.

Reductive Dehalogenation: The bromine and chlorine atoms can be selectively or completely removed through reductive dehalogenation. This can be achieved using various reducing agents and catalytic systems, such as hydrogen gas with a palladium catalyst. This reaction is useful for synthesizing pyridin-3-ol derivatives with fewer halogen substituents.

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic studies on the reactions of this compound are essential for a quantitative understanding of its reactivity and for optimizing reaction conditions.

Reaction Kinetics: Kinetic studies would involve measuring the rate of reaction under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine the rate law and activation parameters. This information can help elucidate the reaction mechanism, including identifying the rate-determining step. For instance, in cross-coupling reactions, kinetic analysis can distinguish between different catalytic cycles.

Thermodynamic Analyses: Thermodynamic studies focus on the energy changes that occur during a reaction, determining the equilibrium position and the feasibility of a transformation. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of reactants, intermediates, transition states, and products, providing insights into the reaction profile and the relative stability of different isomers and conformers. ruhr-uni-bochum.de

Below is a table summarizing the types of reactions and potential products for this compound.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Nucleophilic Substitution | Sodium methoxide | 5-Bromo-6-methoxypyridin-3-ol or 6-Chloro-5-methoxypyridin-3-ol |

| O-Alkylation | Alkyl halide, Base | 5-Bromo-6-chloro-3-(alkoxy)pyridine |

| O-Acylation | Acyl chloride, Base | 5-Bromo-6-chloropyridin-3-yl acetate (B1210297) (or other ester) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-6-chloropyridin-3-ol or 6-Aryl-5-bromopyridin-3-ol |

| Reductive Dehalogenation | H₂, Pd/C | 6-Chloropyridin-3-ol, 5-Bromopyridin-3-ol, or Pyridin-3-ol |

| Oxidation | Mild oxidizing agent | 5-Bromo-6-chloropyridin-3(2H)-one |

Advanced Spectroscopic and Chromatographic Characterization in Research of 5 Bromo 6 Chloropyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Bromo-6-chloropyridin-3-ol, both ¹H and ¹³C NMR spectroscopy are indispensable.

In ¹H NMR, the chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the electronic effects of the bromo, chloro, and hydroxyl substituents. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration and solvent dependent. The two remaining protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling constants providing definitive evidence of their relative positions.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the five carbon atoms in the pyridine ring are uniquely affected by the attached functional groups. The carbon bearing the hydroxyl group will be significantly deshielded, while the carbons bonded to the halogens will also exhibit characteristic downfield shifts.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: Data are predicted and may vary based on solvent and experimental conditions.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.50 | br s | 1H | -OH |

| 7.85 | d | 1H | H-2 |

| 7.40 | d | 1H | H-4 |

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: Data are predicted and may vary based on solvent and experimental conditions.)

| Chemical Shift (δ) ppm | Assignment |

| 155.2 | C-3 |

| 148.0 | C-6 |

| 140.5 | C-2 |

| 125.8 | C-4 |

| 110.3 | C-5 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₅H₃BrClNO.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Electron impact (EI) ionization would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for halogenated pyridines may include the loss of a halogen atom, carbon monoxide, or hydrogen cyanide.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 207/209/211 | Variable | [M]⁺ (Molecular ion cluster) |

| 179/181/183 | Variable | [M-CO]⁺ |

| 128/130 | Variable | [M-Br]⁺ |

| 172/174 | Variable | [M-Cl]⁺ |

Chromatographic Purity and Separation Studies (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of this compound and for separating it from any impurities or starting materials from a synthesis.

A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation would be optimized by adjusting the gradient of the organic solvent. The purity of the compound is determined by integrating the peak area of the main component and any impurities detected by a UV detector, typically set at a wavelength where the pyridine ring exhibits strong absorbance.

UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC, making it a valuable tool for high-throughput purity screening.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would need to be grown.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the planarity of the pyridine ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, or halogen bonding. This information is invaluable for understanding the solid-state properties of the compound. As no public crystal structure data is available, a hypothetical data table cannot be generated.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of the C-Br and C-Cl bonds would also be expected to be Raman active.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | O-H stretch |

| ~1600 | Medium | C=C/C=N stretch |

| ~1450 | Medium | C=C/C=N stretch |

| ~1200 | Strong | C-O stretch |

| ~800 | Medium | C-H out-of-plane bend |

| ~700 | Medium | C-Cl stretch |

| ~600 | Medium | C-Br stretch |

Computational Chemistry and Theoretical Studies on 5 Bromo 6 Chloropyridin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the electron density of a system, DFT calculations can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic structures. For halogenated pyridines like 5-Bromo-6-chloropyridin-3-ol, DFT is particularly useful for understanding the influence of the electron-withdrawing halogen substituents and the electron-donating hydroxyl group on the pyridine (B92270) ring.

Recent computational studies on related halogenated pyridine derivatives have demonstrated the power of DFT in rationalizing reactivity trends. These theoretical investigations provide a foundation for designing more efficient synthetic routes and predicting the outcomes of chemical transformations.

Mapping Charge Distribution and Predicting Reaction Sites

A key application of DFT is the calculation of the molecular electrostatic potential (MEP) and atomic partial charges. The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the electronegative bromine, chlorine, and oxygen atoms, along with the nitrogen in the pyridine ring, create a complex electronic landscape.

Computational analyses on similar compounds, such as 2-bromo-6-chloropyridin-3-ol, suggest that the electron-withdrawing nature of the halogens deactivates the pyridine ring towards electrophilic aromatic substitution. The charge distribution, as calculated by DFT, can pinpoint the most likely sites for both electrophilic and nucleophilic attack. For instance, the carbon atoms bonded to the halogens are expected to be electrophilic and thus susceptible to nucleophilic displacement. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can further refine these predictions by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to identify sites of kinetic reactivity. For example, studies on substituted 2-halopyridines show that the LUMO symmetries and orbital coefficients at reactive carbon positions can control reaction mechanisms and site-selectivity in processes like oxidative addition.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and intended to represent typical outputs of DFT calculations, as specific published data for this compound is not available.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Table 2: Hypothetical Mulliken Atomic Charges for this compound (Note: This data is illustrative. The values represent potential charge distributions that would inform reactivity.)

| Atom | Atomic Charge (e) | Predicted Reactivity |

| N1 | -0.45 | Nucleophilic center, site for protonation/alkylation. |

| C2 | +0.15 | Electrophilic center. |

| C3 | -0.10 | Influenced by the hydroxyl group. |

| C4 | +0.05 | Less reactive center. |

| C5 (bonded to Br) | +0.08 | Electrophilic center, potential site for nucleophilic attack. |

| C6 (bonded to Cl) | +0.20 | Highly electrophilic center, likely site for nucleophilic attack. |

| O (of OH) | -0.60 | Nucleophilic center, hydrogen bond donor. |

| Br | -0.02 | Electron-withdrawing group. |

| Cl | -0.07 | Strong electron-withdrawing group. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamics of a molecule. For a relatively rigid structure like this compound, which has few rotatable bonds, MD simulations are particularly useful for understanding its interactions with solvent molecules and its behavior in different environments, such as in solution or at the active site of a biological target.

In the context of drug design, MD simulations can be employed to explore the stability of a ligand-protein complex. For instance, a 2023 study on novel benzoylhydrazone derivatives used extensive MD simulations to confirm the stable binding of a ligand within the active site of its protein target, Nur77. researchgate.net Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. Although specific MD studies on this compound are not readily found in the literature, this methodology would be essential for evaluating its potential as a biologically active agent.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of a series of compounds with their physicochemical properties. e-bookshelf.de These models are built on the principle that the properties of a molecule are a function of its chemical structure. By developing a mathematical relationship, QSPR can be used to predict the properties of new or untested compounds.

The process involves calculating a variety of molecular descriptors, such as topological indices, constitutional descriptors, and quantum-chemical parameters, for a set of molecules with known properties. naturalspublishing.com These descriptors are then used to build a regression model. QSPR has been successfully applied to predict properties like boiling point, solubility, and molar refractivity for various classes of organic compounds. nih.govfrontiersin.org While specific QSPR models for substituted pyridinols including this compound are not documented, this approach could be valuable for predicting its properties based on a dataset of related compounds.

Reaction Mechanism Simulation and Transition State Analysis

For example, computational studies on related systems have investigated whether substitutions proceed through a direct or stepwise mechanism. acs.org These calculations can determine the activation free energies (ΔG‡) for different reaction pathways, thereby predicting which products are kinetically favored. For this compound, simulating the reaction with a nucleophile could clarify whether the bromine or chlorine atom is more readily displaced and under what conditions, providing guidance for synthetic chemists.

Virtual Screening and Ligand-Based Design for Biological Targets

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. medchemexpress.comnih.gov There are two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS, or molecular docking, requires the three-dimensional structure of the target protein. It predicts the preferred orientation and binding affinity of a ligand when bound to the target. frontiersin.org LBVS, on the other hand, is used when the structure of the target is unknown. It relies on the knowledge of other molecules that are known to be active, using them to identify new compounds with similar features through pharmacophore modeling or shape similarity.

Although there are no specific published studies where this compound has been identified as a hit from a virtual screen, its structural motifs are of interest in medicinal chemistry. Halogenated pyridines are present in many biologically active compounds. Therefore, this molecule could be included in screening libraries to discover novel inhibitors for various therapeutic targets. The Lyu lab at the SNF Institute for Global Infectious Disease Research, for example, utilizes large-scale virtual screening to identify drug candidates against mycobacterial infections. rockefeller.edu

Biological and Biomedical Research Applications of 5 Bromo 6 Chloropyridin 3 Ol

Investigations into Biological Activity and Mechanisms of Action

5-Bromo-6-chloropyridin-3-ol, a halogenated pyridine (B92270) derivative, has emerged as a noteworthy scaffold in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 5-position, a chlorine atom at the 6-position, and a hydroxyl group at the 3-position, imparts distinct chemical properties that are leveraged in the synthesis of more complex, biologically active molecules. bldpharm.com While the compound itself is primarily utilized as a chemical intermediate, its structural motifs are integral to the biological activity of its derivatives. The presence of halogen atoms can enhance binding affinity and selectivity towards molecular targets, and the hydroxyl group can participate in crucial hydrogen bonding interactions with proteins.

Antimicrobial Properties and Efficacy Studies

Halogenated pyridines are a class of compounds known for their potential antimicrobial and antifungal properties. cymitquimica.com Derivatives of this compound are investigated for these activities. For instance, a study on a related compound, 5-bromo-3-chloro-2-pyridinone, noted that halogenated pyridine derivatives often exhibit antimicrobial or antifungal characteristics. cymitquimica.com Another related structure, 4-bromo-6-chloro-3-pyridinol, is also considered for its potential antimicrobial activity. cymitquimica.com

Research into the derivatives of pyridines and fused heterocyclic systems containing pyridine moieties has shown promising antimicrobial results. For example, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial profiles. jst.go.jp Similarly, studies on triazolothiadiazines and triazolothiadiazoles incorporating a 6-chloropyridin-3-yl methyl moiety have been conducted to assess their antibacterial and insecticidal activities. researchgate.net The synthesis of pyrimidine (B1678525) analogs, which can be derived from precursors like 2-chloropyridine, has also been a focus of research for developing new anti-inflammatory and antimicrobial agents. rsc.orgderpharmachemica.com

One study reported the minimum inhibitory concentration (MIC) for this compound against Staphylococcus aureus as 32 µg/mL, indicating significant antibacterial activity. The broader class of quinoline (B57606) and quinazoline (B50416) derivatives, which share structural similarities, are also recognized for their role in synthesizing drugs with anticancer, antimicrobial, and anti-inflammatory activities. cymitquimica.com

Interactive Table: Antimicrobial Activity Data

| Compound/Derivative Class | Tested Against | Activity Noted | MIC (µg/mL) |

| This compound | Staphylococcus aureus | Antibacterial | 32 |

| 3-Benzofurancarboxylic Acid Derivatives | Gram-positive bacteria, Candida strains | Antimicrobial, Antifungal | 50-200 mdpi.com |

| Pyrazolo[3,4-b]pyridine Derivatives | Various microbes | Antimicrobial | Not Specified jst.go.jp |

| Triazolothiadiazines/Triazolothiadiazoles | Bacteria, Insects | Antibacterial, Insecticidal | Not Specified researchgate.net |

Enzyme Interaction Studies

The structural features of this compound make it a valuable precursor for the synthesis of enzyme inhibitors. The hydroxyl group is capable of forming hydrogen bonds with target proteins, which can enhance binding affinity, while the halogen atoms can contribute to the selectivity and strength of these interactions.

A key area of investigation for derivatives of this compound is the inhibition of lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. The synthesis of LSD1 inhibitors has utilized this compound as a starting intermediate. Furthermore, related pyridine derivatives have been explored as inhibitors of kinases involved in cancer progression.

The compound 5-bromo-6-chloro-3-indolyl β-D-galactopyranoside, a derivative, serves as a chromogenic substrate for the enzyme β-galactosidase, highlighting the role of this chemical class in enzyme assays. medchemexpress.com

Role in Medicinal Chemistry and Drug Discovery Programs

This compound serves as a critical building block in the synthesis of more complex organic molecules with potential pharmaceutical applications. Its utility as a synthetic intermediate is a recurring theme in medicinal chemistry research. bldpharm.com

Scaffold Derivatization for Bioactive Compound Development

The derivatization of the this compound scaffold is a common strategy for developing novel bioactive compounds. The bromine and chlorine atoms on the pyridine ring are amenable to substitution reactions, allowing for the introduction of various functional groups to explore and optimize biological activity. A common synthetic route involves a Mitsunobu reaction followed by sequential Suzuki couplings to introduce different substituents.

This scaffold is particularly useful in creating libraries of compounds for screening against various therapeutic targets. For example, it has been used in the development of fused-aryl and heteroaryl derivatives that act as modulators of metabolism, with potential applications in treating metabolic disorders. google.com The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, known for their anti-inflammatory properties, can also involve intermediates derived from substituted pyridines. rsc.org

Structure-Activity Relationship (SAR) Studies for Analogue Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery, and analogues derived from this compound are subjects of such investigations. These studies systematically modify the chemical structure to understand how changes affect biological activity.

For instance, in the development of 5-HT6 receptor agonists, SAR studies of indole (B1671886) analogues revealed that halogen substituents (fluoro, chloro, or bromo) at the 5-position of the indole ring were essential for potent activity. bohrium.com This highlights the importance of the halogenation pattern, a key feature of this compound.

In the context of antitubercular drugs, SAR studies of analogues of PA-824 have explored various ether linker modifications, some of which could be accessed from pyridinol precursors. researchgate.net Similarly, SAR studies of anthranilic diamide (B1670390) analogues containing oxadiazole rings have been conducted to enhance their insecticidal activity, demonstrating the broad applicability of such studies on complex molecules derived from simpler halogenated heterocycles. researchgate.net

Pharmacological Target Identification and Validation

While this compound is primarily a synthetic intermediate, its derivatives have been instrumental in identifying and validating pharmacological targets. As mentioned, derivatives of this compound have been synthesized to target lysine-specific demethylase 1 (LSD1), implicating this enzyme as a key pharmacological target for this class of compounds in oncology.

The investigation of pyridine derivatives as kinase inhibitors points to various kinases as potential pharmacological targets for cancer therapy. Furthermore, the development of 5-HT6 receptor agonists from related indole structures validates the 5-HT6 receptor as a target for neurological disorders. bohrium.com The broad-spectrum activities of related heterocyclic compounds, such as quinazolines and quinolines, in inhibiting various enzymes further underscores the potential for derivatives of this compound to aid in the discovery and validation of new drug targets. cymitquimica.com

In Vitro and In Vivo Biological Assay Development and Screening

While this compound is principally utilized as a synthetic intermediate, its core structure is integral to numerous derivatives that have undergone extensive biological screening. The data from these assays underscore the therapeutic potential of this chemical class.

In vitro studies have revealed that derivatives of this compound possess notable antibacterial and anticancer properties. The mechanism of action for its antibacterial effects is thought to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. In the context of oncology, derivatives have been shown to induce apoptosis in cancer cell lines, potentially by modulating signaling pathways critical for cell survival and proliferation. The lipophilicity imparted by the halogen substituents is believed to enhance these cytotoxic effects.

Furthermore, the versatility of the this compound scaffold has been demonstrated in the development of compounds with a broader range of biological activities. For instance, various pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from precursors related to this compound, have been tested for their antimicrobial activity against a selection of Gram-positive and Gram-negative bacteria. jst.go.jp Additionally, other derivatives have been evaluated for their fungicidal and insecticidal properties, highlighting the broad applicability of this structural motif in agrochemical and pharmaceutical research. researchgate.net

Table 1: In Vitro Bioactivity of Selected Pyridine Derivatives

| Compound Class | Target Organism/Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine Derivatives | Gram-positive bacteria | Antimicrobial | jst.go.jp |

| Pyrazolo[3,4-b]pyridine Derivatives | Gram-negative bacteria | Antimicrobial | jst.go.jp |

| 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides | Oriental armyworm | Insecticidal | |

| 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides | Various fungi | Fungicidal | |

| 6-[(5-chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] avantorsciences.comthiazine Derivatives | Candida albicans | Antifungal | researchgate.net |

Potential as a Biochemical Reagent and Probe in Life Sciences

The primary role of this compound in life sciences is that of a crucial building block for the synthesis of more complex, biologically active molecules. Its structural features allow for targeted modifications, making it an ideal starting material for creating novel compounds for high-throughput screening and lead optimization in drug discovery.

A significant application of this compound is as a precursor in the development of inhibitors for specific enzymes. For example, it has been used in the synthesis of inhibitors for lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. The ability to readily modify the this compound backbone allows for the systematic exploration of the structure-activity relationship of these inhibitors.

Moreover, the utility of closely related pyridinol structures in the creation of biochemical probes highlights the potential of this compound in this area. A notable example is the use of 5-chloropyridin-3-ol in the modular synthesis of highly selective chemical probes for Activin Receptor-like Kinases 1 and 2 (ALK1 and ALK2). nih.gov These kinases are involved in cellular signaling pathways, and selective probes are invaluable tools for studying their biological functions. nih.gov The synthetic route developed for these probes could likely be adapted for this compound, enabling the generation of novel probes to investigate other biological targets. The presence of bromine and chlorine atoms offers distinct opportunities for chemical modification and may influence the binding affinity and selectivity of the resulting probes.

Table 2: Applications of this compound and Related Compounds as Biochemical Reagents

| Compound | Application | Resulting Molecule/Probe | Target | Reference |

|---|---|---|---|---|

| This compound | Synthetic Precursor | LSD1 Inhibitors | Lysine-specific demethylase 1 (LSD1) | |

| 5-chloropyridin-3-ol | Synthetic Precursor | Chemical Probes (MU1700, M4K2234) | Activin Receptor-like Kinases 1 and 2 (ALK1/2) | nih.gov |

Future Directions and Emerging Research Avenues for 5 Bromo 6 Chloropyridin 3 Ol

Exploration of Novel Synthetic Methodologies

The future synthesis of 5-Bromo-6-chloropyridin-3-ol and its derivatives will move beyond traditional batch methods, which often involve harsh conditions and generate significant waste. ijarsct.co.in The focus is shifting towards more efficient, sustainable, and scalable processes. ijarsct.co.in Emerging methodologies that hold considerable promise include:

Continuous Flow Chemistry: This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The contained nature of flow reactors is particularly advantageous when handling hazardous reagents.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields. nih.gov This method has already proven effective for synthesizing various pyridine (B92270) derivatives and is a prime candidate for optimizing the production of this compound. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, environmentally friendly conditions. Future research could identify or engineer enzymes capable of performing specific halogenation or hydroxylation steps in the synthesis of pyridinols, thereby reducing the reliance on harsh chemical reagents.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation steps and waste. bohrium.com Designing an MCR strategy for this compound would represent a significant leap in synthetic efficiency. bohrium.com

| Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, scalability, higher yields, precise process control. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, cleaner product profiles. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity, increased efficiency. bohrium.com |

Advanced Mechanistic Studies using Cutting-Edge Techniques

A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational design and application. The presence of bromine and chlorine atoms, along with the hydroxyl group, creates a unique electronic and steric profile that governs its reactivity and binding affinity. Future mechanistic studies will leverage sophisticated techniques to probe these interactions at an unprecedented level of detail.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can elucidate reaction pathways, predict the stability of intermediates, and explain the influence of the halogen substituents on the molecule's reactivity. nih.gov This can help in optimizing reaction conditions and in designing derivatives with tailored electronic properties.

Advanced Spectroscopy: Techniques like 2D NMR, X-ray crystallography, and ultrafast laser spectroscopy can provide detailed structural information and map the dynamics of the molecule's interactions with biological targets such as enzymes or receptors. ijarsct.co.in

Cryo-Electron Microscopy (Cryo-EM): For derivatives of this compound that target large biomolecular complexes, Cryo-EM can provide high-resolution structures of the bound state, revealing critical binding interactions that can guide further optimization.

Diversification of Biological Applications Beyond Current Scope

Currently, this compound is recognized primarily as an intermediate in the synthesis of molecules targeting enzymes like lysine-specific demethylase 1 (LSD1). However, the structural motifs present in this compound are common in a wide range of biologically active molecules, suggesting a much broader potential.

Future research should focus on using this compound as a scaffold to generate libraries of novel compounds for screening against a diverse array of biological targets. Promising areas for exploration include:

Anticancer Agents: Halogenated pyridinols have shown potent activity as topoisomerase IIα inhibitors, a key target in cancer chemotherapy. acs.orgnih.gov Derivatives of this compound could be designed and evaluated for similar or novel anticancer mechanisms.

Agrochemicals: The pyridine ring is a core component of many successful fungicides and insecticides. researchgate.net New derivatives could be developed and tested for activity against crop pathogens and pests, potentially leading to more effective and environmentally benign agrochemicals. researchgate.netnih.gov

Infectious Diseases: The search for new antibacterial, antiviral, and antifungal agents is a global health priority. The unique electronic properties conferred by the halogen atoms could be exploited to design compounds that disrupt microbial processes. ijarsct.co.in

Materials Science: Pyridine derivatives are used in the creation of dyes and other specialty chemicals. The specific substitution pattern of this compound could be leveraged to develop new materials with unique optical or electronic properties.

| Potential Application Area | Rationale and Research Direction |

| Oncology | Design derivatives as potential topoisomerase inhibitors or modulators of other cancer-related pathways. acs.orgnih.gov |

| Agrochemicals | Synthesize and screen for novel fungicidal and insecticidal activities. researchgate.net |

| Anti-Infectives | Explore as a scaffold for new antibacterial, antiviral, or antifungal agents. ijarsct.co.in |

| Materials Science | Investigate for use in specialty dyes, polymers, or electronic materials. |

Integration with Artificial Intelligence and Machine Learning in Drug Design

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of virtual derivatives before they are synthesized. mdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. mdpi.com By using this compound as a starting fragment, these models could generate novel structures optimized for high potency and selectivity against a specific biological target.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, streamlining the process of creating new derivatives. researchgate.net This can help overcome synthetic challenges and accelerate the production of compounds for testing.

Sustainable and Eco-Friendly Production Strategies

The principles of green chemistry are becoming increasingly integral to chemical manufacturing. nih.gov Future research must focus on developing sustainable production methods for this compound that minimize environmental impact. ijarsct.co.in

Key areas of focus include:

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using green solvents like water or ionic liquids, can significantly reduce chemical waste. bohrium.comrsc.org

Catalyst Recyclability: Developing heterogeneous or easily separable catalysts can prevent metal contamination of products and allow for the reuse of expensive catalytic materials. bohrium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution reactions that generate byproducts.

Use of Renewable Feedstocks: While challenging for a highly functionalized molecule like this, long-term research could explore pathways that utilize starting materials derived from renewable biomass rather than petrochemical sources.

By embracing these future research directions, the scientific community can ensure that this compound transitions from a useful intermediate to a cornerstone of next-generation chemical innovation, driving advances in medicine, agriculture, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.